(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide
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Overview
Description
MI-888 is a potent small-molecule inhibitor of the interaction between the mouse double minute 2 homolog (MDM2) and the tumor protein p53. This compound has shown significant promise in preclinical studies for its ability to induce rapid, complete, and durable tumor regression in xenograft models of human cancer . MI-888 is characterized by its high binding affinity to MDM2 (Ki = 0.44 nM) and its superior pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MI-888 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a spirooxindole core, which is a common structural motif in MDM2 inhibitors. The synthetic route typically involves:
Formation of the Spirooxindole Core: This step often involves a cyclization reaction to form the spirocyclic structure.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain MI-888 in its pure form.
Industrial Production Methods
Industrial production of MI-888 would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for key steps, as well as the development of robust purification methods to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MI-888 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the spirooxindole core.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Various substitution reactions can introduce different substituents to the core structure to enhance its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions are typically derivatives of MI-888 with modified functional groups that can enhance its pharmacological properties.
Scientific Research Applications
MI-888 has a wide range of applications in scientific research:
Chemistry: It serves as a tool compound for studying the MDM2-p53 interaction and for developing new inhibitors with improved properties.
Biology: MI-888 is used to investigate the role of the MDM2-p53 pathway in cell cycle regulation and apoptosis.
Medicine: The compound is being explored for its potential use in cancer therapy, particularly in tumors that retain wild-type p53.
Industry: MI-888 can be used in the development of new anticancer drugs and in the study of drug resistance mechanisms
Mechanism of Action
MI-888 exerts its effects by binding to the MDM2 protein, thereby preventing it from interacting with p53. This interaction is crucial because MDM2 is a negative regulator of p53, a tumor suppressor protein. By inhibiting the MDM2-p53 interaction, MI-888 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3: Another MDM2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
RG7112: A clinical-stage MDM2 inhibitor with a broader spectrum of activity.
SAR405838: Known for its high potency and selectivity for MDM2.
Uniqueness of MI-888
MI-888 stands out due to its superior pharmacokinetic profile and enhanced in vivo efficacy. It has shown the ability to achieve rapid, complete, and durable tumor regression in preclinical models, making it one of the most potent MDM2 inhibitors reported to date .
Properties
Molecular Formula |
C28H32Cl2FN3O3 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide |
InChI |
InChI=1S/C28H32Cl2FN3O3/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36)/t15?,20-,21-,23+,27?,28+/m0/s1 |
InChI Key |
MZBOZBMARIQZGX-VVWWDXNASA-N |
Isomeric SMILES |
CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |
Canonical SMILES |
CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O |
Origin of Product |
United States |
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